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Compound Name: 2,2,7-Trimethyloctane

Cat. No.: B14549899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for

the branched alkane 2,2,7-trimethyloctane. Given the absence of direct literature precedent

for its synthesis, this document outlines two robust and theoretically sound strategies based on

fundamental organic chemistry principles: a Grignard reaction-based approach and a Gilman

coupling (Corey-House synthesis) route.

This guide is intended for researchers, scientists, and drug development professionals, offering

detailed experimental protocols adapted from analogous reactions, expected quantitative data,

and characterization methods. The inclusion of logical diagrams for each pathway aims to

enhance comprehension of the synthetic strategies.

Introduction to 2,2,7-Trimethyloctane
2,2,7-Trimethyloctane is a highly branched aliphatic hydrocarbon with the molecular formula

C₁₁H₂₄. Its structure, featuring a quaternary carbon at one end and an isopropyl group at the

other, makes it an interesting target for studies on fuel properties, lubricants, and as a non-

polar solvent. In the context of drug development, highly branched alkanes can serve as

hydrophobic side chains or backbones in pharmacologically active molecules, influencing their

lipophilicity, metabolic stability, and binding characteristics. The synthesis of such sterically

hindered molecules presents unique challenges, requiring careful selection of reagents and

reaction conditions to achieve desirable yields.
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Retrosynthetic Analysis
A retrosynthetic analysis of 2,2,7-trimethyloctane reveals two primary disconnection points,

leading to the proposed Grignard and Gilman coupling pathways.

Retrosynthesis

2,2,7-Trimethyloctane

Isobutyl Grignard + 4,4-Dimethyl-2-pentanoneC3-C4 disconnection

Lithium Diisobutylcuprate + Neopentyl HalideC4-C5 disconnection

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 2,2,7-trimethyloctane.

Pathway 1: Grignard Reaction Route
This multi-step pathway involves the initial formation of a tertiary alcohol through a Grignard

reaction, followed by dehydration and subsequent hydrogenation to yield the final alkane.

Isobutyl Bromide

Isobutylmagnesium Bromide

Mg
2,2,7-Trimethyl-3-octanol

4,4-Dimethyl-2-pentanone
2,2,7-Trimethyl-3-octeneDehydration 2,2,7-TrimethyloctaneHydrogenation

Click to download full resolution via product page

Caption: Grignard reaction pathway for 2,2,7-trimethyloctane synthesis.

Step 1: Grignard Reaction
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The synthesis initiates with the nucleophilic addition of isobutylmagnesium bromide to the

sterically hindered ketone, 4,4-dimethyl-2-pentanone (pinacolone). This reaction forms the

tertiary alcohol, 2,2,7-trimethyl-3-octanol. Due to the steric hindrance of both the Grignard

reagent and the ketone, side reactions such as enolization and reduction can be competitive.[1]

To favor the desired addition product, the use of additives like cerium(III) chloride or conducting

the reaction at low temperatures is advisable.

Experimental Protocol: Synthesis of 2,2,7-Trimethyl-3-octanol

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping

funnel, and a nitrogen inlet is oven-dried and assembled while hot.

Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A

solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to

initiate the reaction, which is then maintained at a gentle reflux until the magnesium is

consumed.

Reaction with Ketone: The Grignard reagent is cooled to 0 °C. A solution of 4,4-dimethyl-2-

pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping

funnel.

Reaction Completion: The reaction mixture is allowed to warm to room temperature and

stirred for an additional 2-4 hours.

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with

diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous

magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude

tertiary alcohol.

Step 2: Dehydration
The tertiary alcohol is then dehydrated to the corresponding alkene, 2,2,7-trimethyl-3-octene.

Acid-catalyzed dehydration is a common method for this transformation.[2]

Experimental Protocol: Dehydration of 2,2,7-Trimethyl-3-octanol
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Apparatus: A round-bottom flask is fitted with a distillation apparatus.

Reaction: The crude 2,2,7-trimethyl-3-octanol is placed in the flask with a catalytic amount of

a strong acid, such as sulfuric acid or phosphoric acid.[3]

Distillation: The mixture is heated, and the alkene product is distilled as it is formed to drive

the equilibrium towards the product.

Work-up: The distillate is washed with a saturated sodium bicarbonate solution to neutralize

any remaining acid, followed by washing with brine. The organic layer is dried over

anhydrous sodium sulfate and purified by distillation.

Step 3: Hydrogenation
The final step is the catalytic hydrogenation of the alkene to the desired alkane, 2,2,7-
trimethyloctane. This is typically achieved using a heterogeneous catalyst under a hydrogen

atmosphere.[4]

Experimental Protocol: Hydrogenation of 2,2,7-Trimethyl-3-octene

Apparatus: A reaction vessel suitable for hydrogenation (e.g., a Parr shaker or a flask with a

balloon of hydrogen).

Reaction: The alkene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A

catalytic amount of palladium on carbon (Pd/C) is added.

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred

under a hydrogen atmosphere at room temperature until the starting material is consumed

(monitored by TLC or GC).

Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The

solvent is removed under reduced pressure to yield 2,2,7-trimethyloctane, which can be

further purified by distillation if necessary.
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Reaction Step Reactants
Reagents &

Conditions
Product Expected Yield

Grignard

Reaction

Isobutyl bromide,

4,4-Dimethyl-2-

pentanone

1. Mg, anhydrous

Et₂O, reflux2. 0

°C to rt

2,2,7-Trimethyl-

3-octanol
60-80%

Dehydration
2,2,7-Trimethyl-

3-octanol

H₂SO₄ or H₃PO₄

(cat.), heat

2,2,7-Trimethyl-

3-octene
70-90%

Hydrogenation
2,2,7-Trimethyl-

3-octene

H₂, Pd/C,

Ethanol, rt

2,2,7-

Trimethyloctane
>95%

Pathway 2: Gilman Coupling (Corey-House
Synthesis)
This pathway offers a more direct route to 2,2,7-trimethyloctane through the coupling of an

organocuprate with an alkyl halide.[5][6] This method is particularly effective for forming

carbon-carbon bonds between different alkyl groups.[7]

Isobutyllithium

Lithium Diisobutylcuprate

CuI 2,2,7-Trimethyloctane

Neopentyl Bromide

Click to download full resolution via product page

Caption: Gilman coupling pathway for 2,2,7-trimethyloctane synthesis.

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (a Gilman reagent)

with an alkyl halide.[8] In this proposed synthesis, lithium diisobutylcuprate is reacted with

neopentyl bromide. A known limitation of the Corey-House synthesis is that it works best with

primary and secondary alkyl halides, while tertiary alkyl halides can lead to elimination side
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products.[9] Neopentyl bromide, being a primary halide, is a suitable substrate, although its

steric bulk can slow down the reaction.

Experimental Protocol: Corey-House Synthesis of 2,2,7-Trimethyloctane

Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a nitrogen

inlet and a septum is required. All glassware must be rigorously dried.

Gilman Reagent Preparation: Anhydrous copper(I) iodide (1.0 equivalent) is suspended in

anhydrous diethyl ether or THF at -78 °C under a nitrogen atmosphere. Two equivalents of

isobutyllithium are added dropwise, and the mixture is stirred until the Gilman reagent,

lithium diisobutylcuprate, is formed.

Coupling Reaction: Neopentyl bromide (1.0 equivalent) is added to the Gilman reagent at -78

°C. The reaction mixture is allowed to slowly warm to room temperature and stirred

overnight.

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted

with diethyl ether. The combined organic layers are washed with water and brine, dried over

anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The

crude product is purified by column chromatography or distillation.

Reactants
Reagents &

Conditions
Product Expected Yield

Isobutyllithium,

Copper(I) Iodide,

Neopentyl Bromide

Anhydrous Et₂O or

THF, -78 °C to rt
2,2,7-Trimethyloctane 50-70%

Characterization of 2,2,7-Trimethyloctane
The final product can be characterized using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of a branched alkane typically shows signals in the

upfield region (δ 0.7-1.5 ppm).[10] For 2,2,7-trimethyloctane, one would expect to see

distinct signals for the different methyl, methylene, and methine protons, with multiplicities

determined by the neighboring protons. The nine protons of the tert-butyl group would likely

appear as a singlet, while the six protons of the isopropyl group would be a doublet, and the

single proton of the isopropyl group would be a multiplet.

¹³C NMR: The carbon NMR spectrum provides information about the number of non-

equivalent carbon atoms.[11] Branched alkanes typically have signals in the 10-60 ppm

range.[12] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

used to distinguish between CH, CH₂, and CH₃ groups.

Carbon Type Expected ¹³C NMR Chemical Shift (ppm)

Quaternary (C2) 30-40

Methylene (CH₂) 20-50

Methine (CH) 25-45

Methyl (CH₃) 10-30

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of alkanes. For branched alkanes, fragmentation often occurs preferentially at the

branching points to form more stable carbocations.[13][14][15] The molecular ion peak (M⁺) for

highly branched alkanes may be weak or absent in electron ionization (EI) mass spectra.

Expected Fragmentation for 2,2,7-Trimethyloctane (MW = 156.31 g/mol ):

Loss of a methyl group (CH₃): [M-15]⁺ at m/z 141

Loss of an isobutyl group (C₄H₉): [M-57]⁺ at m/z 99 (from cleavage at the C4-C5 bond)

Loss of a tert-butyl group (C₄H₉): [M-57]⁺ at m/z 99 (from cleavage at the C3-C4 bond)

Formation of the tert-butyl cation: C(CH₃)₃⁺ at m/z 57
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Formation of the isobutyl cation: CH(CH₃)₂CH₂⁺ at m/z 57

Conclusion
This technical guide has detailed two robust synthetic pathways for 2,2,7-trimethyloctane, a

Grignard-based route and a Gilman coupling approach. While the Grignard pathway involves

more steps, it may offer higher overall yields and utilizes more common laboratory reagents.

The Gilman coupling provides a more direct synthesis but requires the use of organolithium

reagents and may have limitations due to steric hindrance. The choice of pathway will depend

on the specific requirements of the research, including available starting materials, desired

scale, and tolerance for multi-step procedures. The provided experimental protocols and

characterization data serve as a comprehensive resource for the successful synthesis and

identification of 2,2,7-trimethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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